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Compound of Interest

Compound Name: 2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080 Get Quote

Introduction: The Strategic Importance of
Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of

fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular

properties. The unique physicochemical effects of fluorine—high electronegativity, small van

der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's

lipophilicity, metabolic stability, and binding affinity. 2,3,5-Trifluorobenzaldehyde emerges as a

highly valuable and versatile building block in this context. Its trifluorinated phenyl ring,

combined with the reactive aldehyde functionality, offers a dual platform for sophisticated

molecular engineering. This guide provides an in-depth examination of the core physical and

chemical properties of 2,3,5-Trifluorobenzaldehyde, offering field-proven insights and

protocols for its effective use in research and development.

Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful

and reproducible synthesis. The physical constants of 2,3,5-Trifluorobenzaldehyde dictate its

handling, reaction conditions, and purification strategies.

Identification and Structural Characteristics
IUPAC Name: 2,3,5-Trifluorobenzaldehyde
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CAS Number: 126202-23-1

Molecular Formula: C₇H₃F₃O[1]

Molecular Weight: 160.09 g/mol

Structure:

Click to download full resolution via product page

Caption: Chemical structure of 2,3,5-Trifluorobenzaldehyde.

Tabulated Physical Data
The following table summarizes the key physical properties of 2,3,5-Trifluorobenzaldehyde,

which are essential for process design, safety assessments, and purification protocols.

Property Value Source(s)

Appearance Colorless to light yellow liquid [2]

Boiling Point
165 °C (at atmospheric

pressure)
[3]

Melting Point
< 25 °C (Not explicitly found,

inferred)
[4]

Density 1.407 g/mL at 25 °C

Refractive Index (n₂₀/D) 1.478 [3]

Flash Point
57.8 °C (136.0 °F) - Closed

Cup

Enthalpy of Vaporization 37.975 kJ/mol (at boiling point) [3]

Solubility

Immiscible with water; soluble

in common organic solvents

(e.g., DMSO, alcohols, ethers,

halogenated hydrocarbons).

[5][6]
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Insight: The relatively high boiling point and density are characteristic of fluorinated aromatic

compounds, resulting from increased molecular weight and strong intermolecular forces. The

flash point of 57.8 °C classifies it as a flammable liquid, necessitating careful handling away

from ignition sources. While a precise melting point is not documented, related isomers are

liquids at room temperature, and it is field experience that this compound is handled as a liquid

under standard laboratory conditions.[4][7]

Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment.

Below is a summary of the expected spectral data for 2,3,5-Trifluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, published spectrum for the 2,3,5-isomer is not readily available, its NMR

profile can be reliably predicted based on established principles of fluorine's electronic effects

and data from analogous structures.[8][9]

Predicted NMR Data (in CDCl₃)
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Key Couplings (J,
Hz)

Rationale &
Causality

¹H NMR ~10.2 (s, 1H) -

The aldehyde
proton is highly
deshielded and
typically appears
as a singlet.

~7.5-7.8 (m, 2H) J(H,F) ≈ 2-10 Hz

The two aromatic

protons are

deshielded by the

aldehyde and fluorine

atoms and will show

complex splitting due

to H-H and H-F

coupling.

¹³C NMR ~188-192 -

The aldehyde

carbonyl carbon is

significantly

deshielded.

~110-165

J(C,F) ≈ 240-270 Hz

(direct); 15-30 Hz

(geminal); 2-10 Hz

(meta/para)

The six aromatic

carbons will appear as

doublets or triplets of

doublets due to C-F

coupling. Carbons

directly bonded to

fluorine will exhibit

large one-bond

coupling constants.

| ¹⁹F NMR | -110 to -170 | J(F,F) ≈ 5-20 Hz; J(F,H) ≈ 2-10 Hz | The three distinct fluorine atoms

will appear in the typical aromatic fluorine region, showing coupling to each other and to the

aromatic protons.[10][11] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insight: The true utility of NMR lies not just in confirming presence, but in assessing purity. The

absence of signals in the aliphatic region (0.5-4.0 ppm), apart from potential solvent impurities,

is a key indicator of compound integrity. ¹⁹F NMR is particularly powerful for fluorinated

compounds, as the wide chemical shift range and sensitivity make it an excellent tool for

identifying isomers and fluorine-containing impurities.

Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.

~1700-1720 cm⁻¹ (strong, sharp): This is the characteristic C=O stretch of the aromatic

aldehyde. Its position and intensity are primary identifiers.

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, sharp): These two peaks are the Fermi resonance

doublet for the aldehyde C-H stretch, a definitive feature for aldehydes.

~1100-1300 cm⁻¹ (strong, broad): This region will contain multiple strong C-F stretching

vibrations, confirming the fluorination of the aromatic ring.

~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.

A reference ATR-IR spectrum is available for confirmation.[2][12]

Handling, Storage, and Quality Control Protocols
As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating

protocols. The safety and success of any experiment begin here.

Safety and Handling Workflow
2,3,5-Trifluorobenzaldehyde is a flammable liquid and an irritant. Adherence to a strict

handling protocol is mandatory.
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Caption: Mandatory workflow for the safe handling of 2,3,5-Trifluorobenzaldehyde.
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Protocol Steps:

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-

retardant lab coat, and nitrile gloves.[13]

Ventilation: All manipulations must be performed inside a certified chemical fume hood to

prevent inhalation of vapors.[14]

Ignition Sources: Ensure the work area is free of heat, sparks, and open flames. Use spark-

proof equipment and ground all containers during transfers to prevent static discharge.[15]

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[15] It

should be stored away from strong oxidizing agents, bases, and reducing agents.[15]

Quality Control (QC) Protocol
Verifying the purity of the starting material is critical for reaction stoichiometry and minimizing

side-product formation. A multi-step QC analysis is recommended.

Typical QC Workflow:

Gas Chromatography (GC):

Purpose: To determine the purity percentage and detect volatile impurities.

Method: Use a non-polar capillary column (e.g., DB-1 or DB-5). A typical temperature

program would be: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

Validation: The primary peak should correspond to >97% of the total integrated area.

NMR Spectroscopy (¹H and ¹⁹F):

Purpose: To confirm structural identity and detect isomeric or non-volatile impurities.

Method: Dissolve ~10-20 mg of the sample in 0.6 mL of CDCl₃. Acquire ¹H and ¹⁹F

spectra.
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Validation: The ¹H spectrum should show only the expected aromatic and aldehyde

protons. The ¹⁹F spectrum is highly sensitive to isomeric impurities, which would appear

as a separate set of signals.

Water Content (Karl Fischer Titration):

Purpose: To quantify water content, which can interfere with moisture-sensitive reactions

(e.g., Grignard additions).

Validation: For most applications, a water content of <0.05% (500 ppm) is acceptable.

Applications in Synthesis: A Versatile Synthon
The reactivity of 2,3,5-Trifluorobenzaldehyde can be logically divided into two domains:

reactions at the aldehyde and potential modifications of the aromatic ring. The electron-

withdrawing nature of the fluorine atoms activates the aldehyde carbonyl towards nucleophilic

attack.

Key Synthetic Transformations Product Classes

2,3,5-Trifluorobenzaldehyde

Reductive Amination
(+ R₂NH, [H])Forms C-N bond

Grignard Addition
(+ R-MgBr)

Forms C-C bond

Wittig Olefination
(+ Ph₃P=CHR)

Forms C=C bond

Substituted
Benzylamines

Secondary
Alcohols

Styrene Derivatives

Click to download full resolution via product page

Caption: Common reaction pathways involving the aldehyde group.

Field Insights:
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Reductive Amination: This is a highly reliable method for introducing nitrogen-containing

moieties, crucial for synthesizing many pharmaceutical scaffolds. The reaction proceeds by

forming an intermediate iminium ion, which is then reduced in situ by reagents like sodium

triacetoxyborohydride (STAB).

Grignard and Organolithium Additions: These classic carbon-carbon bond-forming reactions

proceed efficiently to yield secondary alcohols. The resulting alcohol can then be used in

further transformations, such as oxidation to a ketone or substitution reactions.[7]

Nucleophilic Aromatic Substitution (SₙAr): While the aldehyde is the more reactive site, the

trifluorinated ring can undergo SₙAr reactions under forcing conditions with potent

nucleophiles (e.g., alkoxides, thiolates). The fluorine atoms activate the ring towards attack,

but the substitution pattern is complex and may lead to mixtures of products. This pathway is

less common but offers a route to further functionalize the aromatic core.

Conclusion
2,3,5-Trifluorobenzaldehyde is more than a simple reagent; it is an enabling tool for the

synthesis of complex, high-value molecules. Its well-defined physical properties, predictable

spectroscopic profile, and versatile reactivity make it a reliable choice for researchers in drug

development and materials science. By adhering to the rigorous handling, storage, and QC

protocols outlined in this guide, scientists can confidently and safely leverage the unique

advantages conferred by its trifluorinated structure to advance their research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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